5-(Chloromethyl)pyrazine-2-carbonitrile

Beschreibung

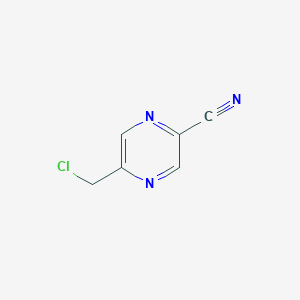

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(chloromethyl)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFUJQQQBDEGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279512 | |

| Record name | 5-(Chloromethyl)-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211526-07-6 | |

| Record name | 5-(Chloromethyl)-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211526-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 5-(Chloromethyl)pyrazine-2-carbonitrile?

An In-Depth Technical Guide to 5-(Chloromethyl)pyrazine-2-carbonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic compound featuring a pyrazine core substituted with a reactive chloromethyl group and a cyano (nitrile) group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in modern organic synthesis. The electron-deficient nature of the pyrazine ring, combined with the electrophilic character of the chloromethyl group, provides multiple avenues for chemical modification.

This guide, intended for researchers and professionals in drug development and chemical synthesis, offers a comprehensive overview of the properties, spectral characteristics, reactivity, and applications of this compound. As a key intermediate, its utility spans the synthesis of complex molecules for pharmaceuticals, particularly those targeting central nervous system (CNS) disorders, and the development of novel agrochemicals.[1] The insights provided herein aim to facilitate its effective use in research and development settings.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, safety assessment, and purification.

| Property | Value | Reference |

| CAS Number | 1211526-07-6 | [1][2][3] |

| Molecular Formula | C₆H₄ClN₃ | [1][2][3] |

| Molecular Weight | 153.57 g/mol | [1][2][3] |

| Appearance | Solid (literature suggests) | [4] |

| Melting Point | 50 - 56 °C (122 - 133 °F) | [4] |

| Boiling Point | 301 °C at 760 mmHg | [1][3] |

| Density | 1.35 g/cm³ | [1][3] |

| Flash Point | 136 °C | [3] |

| pKa (predicted) | -3.26 | [3] |

Structural and Spectral Analysis

The structural characterization of this compound is fundamental to confirming its identity and purity. Below is its chemical structure and an overview of its expected spectral features.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra are not publicly available, the expected NMR signals can be predicted based on the structure.

-

¹H NMR:

-

Aromatic Protons: Two distinct signals in the aromatic region (typically δ 8.5-9.5 ppm) are expected for the two protons on the pyrazine ring. They would likely appear as singlets or narrow doublets depending on the coupling constant.

-

Methylene Protons (-CH₂Cl): A sharp singlet would be expected in the δ 4.5-5.0 ppm range. The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the pyrazine ring.

-

-

¹³C NMR:

-

Aromatic Carbons: Four signals are expected for the pyrazine ring carbons. The carbons bonded to nitrogen (C2, C3, C5, C6) will be significantly downfield. The carbon bearing the nitrile group (C2) would be distinct from the one bearing the chloromethyl group (C5).

-

Nitrile Carbon (-CN): A signal in the δ 115-120 ppm range is characteristic of a nitrile carbon.

-

Methylene Carbon (-CH₂Cl): A signal around δ 40-50 ppm is expected for the chloromethyl carbon.

-

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z 153. A characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be observed at m/z 155, confirming the presence of chlorine.[2] Common fragmentation patterns would likely involve the loss of Cl (m/z 118) and the entire chloromethyl group (-CH₂Cl).

Synthesis and Reactivity

Plausible Synthetic Pathway

Caption: Plausible synthetic workflow via free-radical chlorination.

This pathway leverages a standard free-radical halogenation of the benzylic-like methyl group. The pyrazine ring activates the methyl group, making it susceptible to radical abstraction, which is then followed by chlorination with a source like NCS. This method is widely used due to its efficiency in installing a reactive handle onto an aromatic system.

Core Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

The Chloromethyl Group (-CH₂Cl): This is the most reactive site on the molecule for synthetic transformations. It is a potent electrophile and an excellent leaving group, making it ideal for nucleophilic substitution reactions (Sₙ2) . It can react with a wide array of nucleophiles (e.g., amines, alcohols, thiols, cyanides, carbanions) to introduce diverse functionalities. This reactivity is central to its role in building more complex molecular scaffolds.[1]

-

The Nitrile Group (-CN): The nitrile group is stable under many conditions but can be transformed when desired. It can undergo:

-

Hydrolysis: Conversion to a carboxylic acid or an amide, which are key functional groups in many active pharmaceutical ingredients (APIs).

-

Reduction: Transformation into a primary amine (-CH₂NH₂), providing a different point for further derivatization.

-

Cyclization Reactions: Participation in the formation of other heterocyclic rings.

-

-

The Pyrazine Ring: The pyrazine ring itself is electron-deficient due to the two nitrogen atoms. This generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, especially if further activating groups are present. The nitrogen atoms can also act as hydrogen bond acceptors, a crucial feature for molecular recognition in biological systems.[5]

Caption: Dominant reactivity pathway: Nucleophilic substitution.

Applications in Research and Development

The pyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6][7] this compound serves as a critical starting point for harnessing the potential of this core.

-

Pharmaceutical Synthesis: Its primary application is as a key intermediate in the synthesis of novel pharmaceutical agents. Research indicates its use in the development of drugs targeting central nervous system disorders, with potential for creating compounds with antipsychotic and antidepressant properties.[1] The ability to easily append different molecular fragments via the chloromethyl group allows for the rapid generation of compound libraries for screening and lead optimization.

-

Agrochemical Research: The pyrazine moiety is also present in some pesticides and herbicides. This compound is utilized in research to create new agrochemicals, where the goal is to develop molecules with high efficacy and improved safety profiles.[1]

-

Organic and Materials Science: Beyond life sciences, the compound's reactivity makes it valuable in general organic synthesis for constructing complex heterocyclic systems.[1] Pyrazine-containing molecules are also explored in materials science for their electronic properties, with applications in polymers and light-responsive materials.[6]

Safety, Handling, and Storage

Due to its reactive nature and potential hazards, proper handling of this compound is essential.

Hazard Identification

-

Classification: The substance is classified as a Flammable Solid, Category 1.[4]

-

Primary Hazards:

-

Flammability: Poses a fire hazard. Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Toxicity: The chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Based on analogous structures (e.g., pyrazinecarbonitrile), it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[8][9]

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid formation and inhalation of dust or vapors.[10]

-

Personal Protective Equipment:

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]

Experimental Protocol: Nucleophilic Substitution with a Primary Amine

This section provides a representative, self-validating protocol for a common synthetic application of the title compound.

Objective: To synthesize N-((5-cyanopyrazin-2-yl)methyl)aniline from this compound and aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask until the starting material is suspended (approx. 0.1 M concentration).

-

Reagent Addition: Add aniline (1.1 eq) to the stirring suspension at room temperature.

-

Causality Insight: Aniline acts as the nucleophile. K₂CO₃ is a mild base used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for Sₙ2 reactions.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Workup: a. Cool the reaction mixture to room temperature. b. Filter the solid K₂CO₃ and rinse with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. e. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Self-Validation: The water wash removes residual K₂CO₃ and other inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). b. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. c. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-((5-cyanopyrazin-2-yl)methyl)aniline.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

References

- Sunway Pharm Ltd. (n.d.). 5-(Chloromethyl)-2-pyrazinecarbonitrile - CAS:1211526-07-6. Retrieved from Sunway Pharm Ltd.

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (n.d.). 5-(Chloromethyl)-2-pyrazinecarbonitrile | 1211526-07-6.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Life Chemicals. (2019, November 19). Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science.

- Thermo Fisher Scientific. (2011, January 10). SAFETY DATA SHEET - Pyrazinecarbonitrile.

- ChemicalBook. (2023, July 8). Chemical Safety Data Sheet MSDS / SDS - Pyrazine, 2-[5-(chloromethyl)-....

- Fisher Scientific. (2011, January 10). SAFETY DATA SHEET - Pyrazinecarbonitrile.

- Russo, D. A., & Johnson, J. A. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.

- PharmaBlock. (n.d.). Pyrazines in Drug Discovery.

- Zhang, M., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Frontiers in Chemistry.

- Xu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. hhNBLOS)

Sources

- 1. This compound [myskinrecipes.com]

- 2. 5-(Chloromethyl)-2-pyrazinecarbonitrile - CAS:1211526-07-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. 5-(Chloromethyl)-2-pyrazinecarbonitrile | 1211526-07-6 [amp.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 5-(Chloromethyl)pyrazine-2-carbonitrile: A Core Building Block for Modern Drug Discovery

Executive Summary: 5-(Chloromethyl)pyrazine-2-carbonitrile (CAS No. 1211526-07-6) is a pivotal heterocyclic intermediate, strategically designed for covalent derivatization in medicinal chemistry. Its unique bifunctional architecture, featuring an electron-deficient pyrazine core, a cyano group, and a highly reactive chloromethyl handle, makes it an invaluable scaffold for constructing complex molecular frameworks. This guide provides a comprehensive overview of its chemical identity, a proposed, high-yield synthetic pathway based on analogous, validated methodologies, and its critical applications in the development of targeted therapeutics, particularly protein kinase inhibitors. Detailed experimental considerations and safety protocols are provided for researchers, scientists, and drug development professionals aiming to leverage this potent building block in their synthetic campaigns.

The Pyrazine Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern medicinal chemistry.[1] Its electron-deficient nature and ability to act as a hydrogen bond acceptor allow it to serve as a bioisosteric replacement for benzene, pyridine, or pyrimidine rings, often improving pharmacokinetic properties and target engagement.[1] This scaffold is present in numerous FDA-approved drugs and a vast number of experimental therapeutics, highlighting its significance.[1][2] Specifically, substituted pyrazines are integral components of many small molecule kinase inhibitors, where the nitrogen atoms frequently form key hydrogen bonds within the ATP-binding pocket of the target enzyme.[1][3] The strategic functionalization of the pyrazine core is therefore a critical endeavor in the design of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid at room temperature. The key identifying features and physical properties are summarized below.

Chemical Structure

The structure combines a pyrazine ring substituted with a nitrile (carbonitrile) group at position 2 and a reactive chloromethyl group at position 5. This arrangement positions the reactive benzylic-like chloride for nucleophilic displacement, while the cyano group modulates the electronic properties of the aromatic system.

Caption: Chemical structure of this compound.

Physicochemical Data

The known physical and chemical properties of the compound are consolidated in the table below. The absence of a reported melting point in readily available literature suggests that the compound may decompose upon heating or that it is a relatively new, specialized reagent.

| Property | Value | Source(s) |

| CAS Number | 1211526-07-6 | [2][4] |

| Molecular Formula | C₆H₄ClN₃ | [2][4] |

| Molecular Weight | 153.57 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Boiling Point | 301 °C (at 760 mmHg) | [4][6] |

| Density | 1.35 g/cm³ | [2][6] |

| Flash Point | 136 °C | [4] |

| pKa (Predicted) | -3.26 ± 0.10 | [4] |

Proposed Synthesis Methodology

The proposed pathway is as follows:

-

N-Oxidation: 5-Methylpyrazine-2-carbonitrile is oxidized to form the corresponding N-oxide.

-

Rearrangement and Chlorination: The N-oxide undergoes a Boekelheide-type rearrangement using a chlorinating agent, such as thionyl chloride, to yield the target compound.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. This compound [myskinrecipes.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Chloromethyl)-2-pyrazinecarbonitrile | 1211526-07-6 [amp.chemicalbook.com]

- 5. 5-Chloropyrazine-2-carbonitrile | 36070-75-4 [sigmaaldrich.com]

- 6. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

Foreword: The Pyrazine Scaffold and Its Activated Handle

An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group on a Pyrazine Ring

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, an electron-deficient diazine, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a chloromethyl group (-CH2Cl) onto this ring creates 2-(chloromethyl)pyrazine, a versatile and highly reactive chemical building block.[1] The utility of this molecule stems directly from the unique electronic interplay between the electron-withdrawing pyrazine ring and the adjacent chloromethyl moiety. This guide provides a detailed exploration of the reactivity of this "activated handle," offering field-proven insights into its mechanistic underpinnings, synthetic applications, and experimental considerations.

Chapter 1: Fundamental Principles of Reactivity

The synthetic value of 2-(chloromethyl)pyrazine is rooted in its structure: a pyrazine ring functionalized with a chloromethyl group.[1] This arrangement creates a powerful electrophilic site at the methylene carbon.

Electronic Influence of the Pyrazine Ring

The pyrazine ring contains two nitrogen atoms at positions 1 and 4. These nitrogen atoms are more electronegative than carbon and exert a significant electron-withdrawing effect on the entire ring system through both inductive and mesomeric effects.[2][3] This electronic deficiency makes the pyrazine ring itself susceptible to nucleophilic attack under certain conditions, but more importantly, it profoundly influences the reactivity of its substituents.[4]

The chloromethyl group is attached to a carbon atom of this electron-deficient ring. Consequently, the pyrazine ring stabilizes the transition state of nucleophilic substitution at the methylene carbon, much like a phenyl group does in a benzyl halide. This "benzylic-like" activation makes the chlorine atom an excellent leaving group, predisposing the molecule to facile displacement by a wide range of nucleophiles.[1]

The Predominance of the S_N2 Mechanism

Given that the chloromethyl group is a primary halide, its reactions are overwhelmingly governed by the S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism.[5] The formation of a primary carbocation, as required by an S_N1 pathway, is energetically unfavorable.[5]

The S_N2 pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (chloride).[5] This backside attack leads to an inversion of stereochemistry if the carbon were chiral (which it is not in this case). The rate of an S_N2 reaction is dependent on the concentration of both the substrate (chloromethyl pyrazine) and the nucleophile.[6][7]

Chapter 2: Practical Guide to Nucleophilic Substitution

The facile reactivity of the chloromethyl group allows for the introduction of diverse functional groups onto the pyrazine scaffold.[1] Success in these transformations hinges on the rational selection of nucleophile, solvent, base, and temperature.

Choosing the Right Nucleophile

A wide variety of nucleophiles can displace the chloride ion. Nucleophilicity is a measure of how rapidly an electron-pair donor reacts at an electrophilic carbon.[6]

-

N-Nucleophiles: Primary and secondary amines (e.g., morpholine, piperidine) and ammonia equivalents are excellent nucleophiles for forming C-N bonds.[5][8] The Gabriel synthesis, using potassium phthalimide followed by cleavage with hydrazine, is a classic method for introducing a primary amine group.[9]

-

O-Nucleophiles: Alcohols and phenols react under basic conditions (using a base like NaH or K2CO3 to form the more nucleophilic alkoxide/phenoxide) to yield ethers.

-

S-Nucleophiles: Thiols are exceptionally potent nucleophiles and readily react, often with a mild base like potassium carbonate, to form thioethers.[10] Thiolates are generally considered "soft" nucleophiles and are highly effective in S_N2 reactions.[10]

-

C-Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can be used to form new C-C bonds, extending the carbon skeleton.[11]

Causality of Experimental Conditions

The choice of reaction conditions is not arbitrary; it is a deliberate effort to maximize the rate of the desired S_N2 reaction while minimizing potential side reactions.

| Factor | Rationale and Field-Proven Insights |

| Solvent | Polar Aprotic Solvents (e.g., DMF, Acetonitrile, THF) are generally preferred for S_N2 reactions.[12] They can dissolve ionic nucleophiles but do not solvate the nucleophile as strongly as protic solvents. This "naked" state enhances the nucleophile's reactivity.[5] In contrast, Polar Protic Solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity.[5] |

| Base | The base serves two primary roles. First, for nucleophiles like alcohols or thiols, a base (e.g., K2CO3, NaH) is required to deprotonate them, forming the much more potent alkoxide or thiolate nucleophile. Second, for reactions involving amine hydrohalide salts or that generate HCl as a byproduct, a non-nucleophilic base (e.g., K2CO3, Et3N) acts as an acid scavenger, preventing protonation of the amine nucleophile and driving the reaction to completion. |

| Temperature | Most substitutions on chloromethyl pyrazine proceed efficiently at room temperature or with gentle heating (e.g., 50-80°C).[10] Elevated temperatures increase the reaction rate but can also promote side reactions. For less reactive nucleophiles, heating to reflux may be necessary.[10] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent degradation. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of reaction monitoring and standard purification steps ensures the integrity of the outcome.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 6. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

An In-depth Technical Guide to the Electrophilic Nature of Substituted Pyrazine Carbonitriles

Introduction: The Pyrazine Carbonitrile Scaffold in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. The pyrazine ring, an electron-deficient diazine, presents a unique chemical landscape. Its reactivity is largely defined by a general resistance to electrophilic aromatic substitution and a pronounced propensity for nucleophilic aromatic substitution (SNAr).[1] This inherent reactivity, however, can be finely tuned by the electronic nature and position of its substituents.[1][2]

Among the most powerful activating groups is the carbonitrile (cyano) moiety. When appended to the pyrazine core, it dramatically enhances the electrophilicity of the ring, transforming it into a versatile platform for chemical modification. Furthermore, the nitrile group itself can act as an electrophilic "warhead," capable of forming covalent bonds with biological nucleophiles, a strategy of increasing importance in the design of targeted covalent inhibitors.[3][4] This guide provides an in-depth exploration of the electrophilic nature of substituted pyrazine carbonitriles, synthesizing fundamental principles with practical, field-proven insights to empower their strategic application in medicinal chemistry.

The Electronic Landscape: Understanding Inherent Electrophilicity

The pyrazine ring's electrophilicity stems from two core features:

-

Inductive Electron Withdrawal: The two nitrogen atoms at the 1- and 4-positions are more electronegative than carbon. They exert a strong inductive (-I) effect, pulling electron density from the ring's carbon atoms. This creates a π-deficient system, making the ring inherently susceptible to attack by nucleophiles.[2][5]

-

Aromatic Stability: Despite being electron-deficient, the pyrazine ring is aromatic and structurally stable, providing a robust scaffold for synthetic elaboration.[2][6]

The addition of a carbonitrile group, a potent electron-withdrawing group (-M, -I), further depletes the ring of electron density, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This energetic lowering is a critical factor, as a lower LUMO energy signifies a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile, thereby accelerating reactions.

Modulating Reactivity: The Decisive Role of Substituents

The true synthetic power of the pyrazine carbonitrile scaffold lies in its tunability. The position and electronic nature of other substituents dictate the regioselectivity and rate of nucleophilic attack.

Electron-Withdrawing Groups (EWGs)

Additional EWGs (e.g., halogens, nitro groups) amplify the ring's electrophilicity. A key application is in halopyrazine carbonitriles, which are exceptional substrates for SNAr reactions. The halogen acts as an excellent leaving group, and its position relative to the nitrile is crucial. For instance, in 3-bromo-5-chloropyrazine-2-carbonitrile, the nitrile group at the C2 position strongly activates the C5 position for nucleophilic attack, leading to preferential displacement of the chlorine atom.[7] This predictable regioselectivity is a cornerstone of rational drug design.

Electron-Donating Groups (EDGs)

Conversely, electron-donating groups (e.g., alkyl, alkoxy, amino groups) increase the electron density of the ring, which can decrease the rate of nucleophilic substitution.[1][8][9] However, they can be strategically employed to direct substitution patterns or to be installed after a key SNAr step to modulate the final compound's properties.

The interplay between the inherent π-deficiency, the powerful cyano group, and ancillary substituents creates a predictable system for controlling reactivity, as illustrated below.

Caption: Logic of substituent effects on pyrazine carbonitrile electrophilicity.

Key Reaction Manifold: Nucleophilic Aromatic Substitution (SNAr)

The hallmark reaction of activated pyrazines is the SNAr. This pathway is central to the functionalization of pyrazine carbonitriles and is widely used in the synthesis of pharmaceutical agents.[1][10]

The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks an electron-deficient carbon atom bearing a leaving group (typically a halogen). This is usually the rate-determining step.

-

Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is critical. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring and the electron-withdrawing cyano group, which lowers the activation energy of the reaction.[1][11]

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored to yield the substituted product.

Recent studies using kinetic isotope effects and computational analyses suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly on heteroaromatic systems like pyrazine.[12] However, the Meisenheimer model remains a powerful predictive tool for understanding reactivity and regioselectivity.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

The Carbonitrile as a Covalent Warhead

Beyond activating the pyrazine ring, the nitrile group itself is an electrophilic center. This duality is leveraged in the design of covalent inhibitors, which can offer benefits like increased potency and duration of action.[3][13] The carbon atom of the nitrile is susceptible to attack by nucleophilic residues in an enzyme's active site, most commonly cysteine or serine.[3][4]

This reaction forms a covalent (thio)imidate adduct, which can be reversible or irreversible depending on the electronic environment and the nature of the target.[14][15] The electron-deficient pyrazine ring enhances the electrophilicity of the attached nitrile, making it a more effective "warhead" for covalent modification of proteins like kinases and proteases.[14][16] This strategy has been successfully employed for developing inhibitors for challenging targets.[16][17]

Experimental Workflows & Protocols

Trustworthy protocols are self-validating. The following sections provide methodologies grounded in established chemical principles for the synthesis and reactivity assessment of substituted pyrazine carbonitriles.

Protocol: SNAr on a Dihalopyrazine Carbonitrile

This protocol describes a general procedure for the regioselective amination of 3-bromo-5-chloropyrazine-2-carbonitrile, a common building block.

Objective: To synthesize a 5-amino-3-bromopyrazine-2-carbonitrile derivative.

Materials:

-

3-bromo-5-chloropyrazine-2-carbonitrile (1.0 equiv)

-

Desired amine nucleophile (1.1 - 1.5 equiv)

-

Diisopropylethylamine (DIPEA) or similar non-nucleophilic base (2.0 equiv)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or 1,4-Dioxane)

-

Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromo-5-chloropyrazine-2-carbonitrile (1.0 equiv) and the anhydrous solvent (approx. 0.1 M concentration).

-

Reagent Addition: Add the amine nucleophile (1.1 equiv) followed by the dropwise addition of DIPEA (2.0 equiv). Causality: The base is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insight: The high electrophilicity of the substrate often allows these reactions to proceed at moderate temperatures.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow: Assessing Covalent Reactivity

To evaluate the potential of a pyrazine carbonitrile to act as a covalent inhibitor, its reactivity towards a model biological nucleophile like glutathione (GSH) is often assessed.

Caption: Experimental workflow for assessing covalent reactivity with glutathione.

Data Presentation and Analysis

Quantitative data is essential for comparing the electrophilicity of different substituted pyrazines. Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting reactivity.

Table 1: Calculated Electronic Properties and Experimental Reactivity

| Compound | Substituent at C5 | LUMO Energy (eV) | Calculated Dipole (Debye) | Experimental SNAr Half-Life (min) |

| 1 | -Cl | -2.15 | 2.8 | 45 |

| 2 | -Br | -2.18 | 2.7 | 30 |

| 3 | -OCH₃ | -1.89 | 3.5 | >1200 |

| 4 | -NO₂ | -2.85 | 5.1 | <2 |

Data is illustrative and based on general chemical principles. Actual values would be determined experimentally and computationally.

Analysis: As shown in the table, the presence of a strongly electron-withdrawing nitro group (Compound 4 ) significantly lowers the LUMO energy compared to a halogen (Compounds 1 & 2 ), resulting in a dramatically faster reaction. Conversely, the electron-donating methoxy group (Compound 3 ) raises the LUMO energy, rendering the compound far less reactive towards nucleophilic attack.

Conclusion and Future Outlook

Substituted pyrazine carbonitriles represent a highly versatile and tunable class of electrophiles. Their predictable reactivity in SNAr reactions makes them invaluable building blocks in synthetic and medicinal chemistry.[18][19][20] Furthermore, the dual role of the carbonitrile group as both a ring-activating group and a potential covalent warhead provides a sophisticated tool for modern drug design, particularly in the development of targeted covalent therapies.[3][21] As our understanding of disease biology becomes more nuanced, the ability to precisely modulate the electrophilicity of scaffolds like pyrazine carbonitrile will continue to be a critical driver of innovation in the discovery of new therapeutic agents.

References

- The Position of Power: How Substituents Dict

- Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. PubMed.

- Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile. Benchchem.

- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH.

- Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applic

- Synthesis and reactions of Pyrazine. Slideshare.

- Pyrazines in Drug Discovery. PharmaBlock.

- Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI.

- A Systematic Overview of Pyrazine Derivatives: From Structural Modul

- Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties.

- 6.2.2. Pyrazines. ScienceDirect.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.

- Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. MDPI.

- Nitrile-based reversible covalent inhibitors.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.

- Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing.

- Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd.

- Advanced Functionalized Pyrazines for Applications in Drug Discovery and M

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.

- Concerted Nucleophilic Arom

- SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PMC - PubMed Central.

- (PDF) Electrophilic Substitution In Azines.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Scribd.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. myuchem.com [myuchem.com]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications [mdpi.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. lifechemicals.com [lifechemicals.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Biological Potential of 5-(Chloromethyl)pyrazine-2-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The specific derivative, 5-(Chloromethyl)pyrazine-2-carbonitrile, presents a unique chemical entity, featuring a reactive chloromethyl group and a cyano group that serve as versatile handles for synthetic modification. This guide synthesizes current knowledge on the derivatives of this pyrazine core, exploring their significant potential across diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition. We delve into the structure-activity relationships, detailed experimental protocols for biological evaluation, and the underlying molecular pathways, providing a comprehensive resource for advancing the discovery and development of novel therapeutics based on this promising scaffold.

Introduction: The Pyrazine Core in Medicinal Chemistry

Heterocyclic compounds are fundamental to drug design, with nitrogen-containing rings being particularly prevalent in approved pharmaceuticals.[4][5] Among these, pyrazines have garnered significant attention for their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic effects.[2][5][6] The pyrazine ring is an electron-deficient system, a property that influences its pharmacokinetic profile and interaction with biological targets.[7]

The this compound scaffold is of particular interest due to its dual reactivity. The chloromethyl group acts as an electrophilic site, enabling covalent modification of biological targets or serving as a key intermediate for building more complex structures. The cyano group can participate in various chemical transformations and may act as a hydrogen bond acceptor, contributing to ligand-receptor binding. This guide focuses on the therapeutic potential unlocked by derivatizing this specific core structure.

Key Biological Activities of Pyrazine Derivatives

Derivatives built upon the pyrazine framework have demonstrated efficacy in several key therapeutic areas. The versatility of the scaffold allows for fine-tuning of its properties to target different biological systems.

Anticancer Activity

Pyrazine derivatives are extensively documented for their anti-cancer properties, acting on a variety of human cancers by inhibiting enzymes and receptors critical for tumor growth.[1][8]

-

Mechanism of Action - Kinase Inhibition: A primary mechanism for the anticancer effects of pyrazine derivatives is the inhibition of protein kinases.[3][8] Kinases are crucial regulators of cellular signaling pathways controlling proliferation, apoptosis, and differentiation.[9] Their dysregulation is a hallmark of many cancers. Pyrazine-based molecules often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases either reversibly or irreversibly.[8] For example, derivatives of imidazo[1,2-a]pyrazine have been identified as potent inhibitors of Aurora A kinase, a key regulator of mitosis.[10] Similarly, other pyrazine derivatives have shown potent inhibitory effects against Janus kinases (JAKs) and cyclin-dependent kinases (CDKs).[8][9]

-

Mechanism of Action - Histone Acetyltransferase (HAT) Inhibition: Certain 1,4-pyrazine-containing compounds have been developed as potent and selective inhibitors of the histone acetyltransferases p300/CBP.[11] These enzymes play a crucial role in gene regulation, and their inhibition can suppress the proliferation of cancer cells. Potent derivatives have shown IC50 values as low as 1.4 µM and have demonstrated strong activity against various solid and blood cancer cell lines.[11]

Antimicrobial Activity

The pyrazine ring is a key component of molecules with significant antimicrobial properties. This includes activity against bacteria, fungi, and mycobacteria.[12][13][14]

-

Antibacterial and Antifungal Activity: Pyrazine carboxamide and carbohydrazide derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[12][13][15] Some synthesized compounds have shown activity comparable to standard drugs like ofloxacin and fluconazole.[12][13] Molecular docking studies suggest that some derivatives may exert their antibacterial effect by inhibiting enzymes like GlcN-6-P synthase.[15]

-

Antitubercular Activity: Pyrazinamide, a simple pyrazine derivative, is a cornerstone first-line drug for treating tuberculosis.[16] This has spurred extensive research into novel pyrazine derivatives with enhanced activity against Mycobacterium tuberculosis.[14][17] Hybrid compounds combining the pyrazine scaffold with other heterocyclic systems, such as 1,2,4-triazole, have shown noteworthy activity against the H37Rv strain of M. tuberculosis.[17]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

For instance, in a series of imidazo[1,2-a]pyrazine derivatives targeting Aurora A kinase, 3D-QSAR and pharmacophore modeling revealed that specific substitutions are critical for inhibitory activity.[10] These models provide insights into the key structural features required for effective binding to the target enzyme.[10] Similarly, for antitubercular pyrazine carboxamide derivatives, lipophilicity and the nature of substituents on an attached phenyl ring were found to significantly influence activity.[14] The presence of halogen atoms or specific alkyl groups can dramatically alter the minimum inhibitory concentration (MIC).

The general workflow for developing and optimizing these derivatives based on SAR can be visualized as an iterative cycle.

Caption: Iterative workflow for SAR-driven drug discovery.

Experimental Protocols for Biological Evaluation

To ensure data reliability and reproducibility, standardized and well-controlled experimental protocols are essential. The following sections detail methodologies for assessing the core biological activities of novel pyrazine derivatives.

Protocol: Cell Viability Assessment via MTT Assay

This protocol determines the cytotoxic effect of a compound on a cancer cell line. It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

-

Controls:

-

Negative Control: Wells with cells treated only with vehicle (e.g., 0.1% DMSO in medium). This represents 100% cell viability.

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Wells with medium but no cells, to measure background absorbance.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid medium. Growth is assessed by visual inspection or by measuring optical density.

Step-by-Step Methodology:

-

Microorganism Preparation: Inoculate a bacterial strain (e.g., S. aureus, E. coli) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the log phase of growth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[18]

-

Compound Preparation: Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Controls:

-

Growth Control: Wells with broth and bacteria but no compound.

-

Sterility Control: Wells with broth only.

-

Positive Control: Wells with a known antibiotic (e.g., Ampicillin, Ciprofloxacin) to confirm the susceptibility of the test strain.[18]

-

-

Inoculation: Add the standardized bacterial inoculum to all wells except the sterility control. The final volume in each well should be 100-200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Visualization of a Key Signaling Pathway: Kinase Inhibition

Many pyrazine derivatives exert their anticancer effects by targeting protein kinases. The diagram below illustrates a simplified, generic signal transduction pathway and highlights how a competitive kinase inhibitor, such as a pyrazine derivative, can block downstream signaling, thereby inhibiting cell proliferation.

Caption: Inhibition of a kinase signaling pathway by a pyrazine derivative.

Future Directions and Conclusion

The this compound scaffold is a rich starting point for the development of novel therapeutic agents. The diverse biological activities reported for its derivatives, particularly in oncology and infectious diseases, underscore its potential. Future research should focus on:

-

Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., specific kinases) to minimize off-target effects and improve the therapeutic index.

-

Mechanism Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets and mechanisms of action for the most potent compounds.

-

ADME/Tox Profiling: Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies on lead compounds to assess their drug-like properties.

References

-

Al-Ostoot, F. H., Al-Mulla, A., & Youssif, B. G. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

-

Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (n.d.). PubMed. Available at: [Link]

-

Polshettiwar, S. A. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 850-855. Available at: [Link]

-

Kumar, V., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Asian Journal of Chemistry, 23(1), 255-257. Available at: [Link]

-

Al-Ostoot, F. H., Al-Mulla, A., & Youssif, B. G. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Various Authors. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. Available at: [Link]

-

Sushma, D., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1845-1855. Available at: [Link]

-

Nie, S., et al. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. European Journal of Medicinal Chemistry, 237, 114407. Available at: [Link]

-

Colombo, R., et al. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. ChemMedChem, 5(4), 552-8. Available at: [Link]

-

Singh, P., & Singh, P. (2015). QSAR studies on imidazopyrazine derivatives as Aurora A kinase inhibitors. Journal of Taibah University for Science, 9(3), 350-363. Available at: [Link]

-

Wang, X., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(23), 8560. Available at: [Link]

-

Al-Ostoot, F. H., Al-Mulla, A., & Youssif, B. G. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. Available at: [Link]

-

Alanazi, A. M., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163. Available at: [Link]

-

Gummadi, S., et al. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Advances, 14, 9763-9776. Available at: [Link]

-

Rawat, P., et al. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1). Available at: [Link]

-

Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7621. Available at: [Link]

-

The structures of anticancer agents containing a pyrazine moiety. (n.d.). ResearchGate. Available at: [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

-

Al-Masoudi, N. A. (2021). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 8(2), 139-144. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Pîrnău, A., et al. (2023). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 28(13), 5183. Available at: [Link]

-

(PDF) Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. (n.d.). ResearchGate. Available at: [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. Available at: [Link]

Sources

- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. jyoungpharm.org [jyoungpharm.org]

- 14. researchgate.net [researchgate.net]

- 15. rjpbcs.com [rjpbcs.com]

- 16. chemicaljournal.org [chemicaljournal.org]

- 17. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

The Pyrazine-2-Carbonitrile Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazine-2-carbonitrile core is a privileged scaffold in medicinal chemistry, underpinning the development of a multitude of clinically relevant therapeutic agents. This guide provides a comprehensive technical overview of this remarkable heterocyclic system, from its fundamental synthetic routes to its profound impact on contemporary drug discovery. We will delve into the nuanced causality behind synthetic choices, explore its role in modulating critical signaling pathways, and present detailed structure-activity relationship (SAR) data. This document is intended to serve as a practical and insightful resource for scientists engaged in the design and development of novel therapeutics.

Introduction: The Ascendancy of a Versatile Pharmacophore

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a recurring motif in a vast array of biologically active molecules.[1][2] Its unique electronic properties, including its electron-deficient nature and ability to participate in hydrogen bonding, make it an attractive component in the design of enzyme inhibitors and receptor modulators.[1] The introduction of a nitrile group at the 2-position further enhances its utility, providing a key handle for synthetic elaboration and a potent hydrogen bond acceptor.

The pyrazine-2-carbonitrile scaffold has emerged as a cornerstone in the development of targeted therapies, most notably in the fields of oncology and virology. Its structural rigidity and defined vectoral properties allow for precise orientation of substituents to engage with biological targets. This guide will illuminate the chemical and pharmacological attributes that have cemented the pyrazine-2-carbonitrile scaffold as a critical tool in the medicinal chemist's arsenal.

Synthetic Strategies: From Classical Condensations to Modern Cross-Coupling

The efficient and versatile synthesis of functionalized pyrazine-2-carbonitriles is paramount for their exploration in drug discovery programs. The choice of synthetic route is often a strategic decision, balancing factors such as desired substitution patterns, scalability, and the availability of starting materials.[3]

Classical Approach: Condensation of Diaminomaleonitrile (DAMN)

A foundational method for the construction of the pyrazine-2-carbonitrile core involves the condensation of diaminomaleonitrile (DAMN) with α-dicarbonyl compounds.[3] This approach is particularly effective for accessing 3-amino-pyrazine-2-carbonitrile derivatives, which are valuable intermediates for further functionalization.

Rationale: This method is often favored for its straightforwardness and the ready availability of DAMN. It provides a direct route to the 3-aminopyrazine-2-carbonitrile core, which is a common starting point for library synthesis.

Experimental Protocol: De Novo Synthesis from Diaminomaleonitrile (DAMN)

-

Materials: Diaminomaleonitrile (DAMN), Phenylglyoxal monohydrate, Ethanol, Glacial acetic acid.

-

Procedure:

-

In a round-bottom flask, dissolve diaminomaleonitrile (1.0 eq.) and phenylglyoxal monohydrate (1.0 eq.) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.[4]

-

Modern Approaches: Palladium-Catalyzed Cross-Coupling Reactions

For the generation of diverse libraries of pyrazine-2-carbonitrile derivatives, particularly with aryl or heteroaryl substituents, palladium-catalyzed cross-coupling reactions are the methods of choice. The Suzuki-Miyaura coupling is a powerful tool for introducing a wide range of substituents at specific positions on the pyrazine ring, assuming a suitable halo-pyrazine precursor is available.

Rationale: The Suzuki-Miyaura coupling offers exceptional functional group tolerance and a broad substrate scope, making it ideal for generating large, diverse compound libraries for structure-activity relationship (SAR) studies. The use of microwave irradiation can significantly accelerate reaction times.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Pyrazine-2-carbonitriles

-

Materials: 3-Amino-6-bromopyrazine-2-carbonitrile, Arylboronic acid, Pd(dppf)Cl₂, Sodium carbonate, 1,4-Dioxane, Water.

-

Procedure:

-

To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

-

Evacuate and backfill the vial with nitrogen gas three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate for workup and purification.[4]

-

Caption: Key synthetic strategies for accessing the pyrazine-2-carbonitrile scaffold.

Applications in Medicinal Chemistry: Targeting Critical Disease Pathways

The pyrazine-2-carbonitrile scaffold is a prominent feature in a number of small molecule drugs and clinical candidates, demonstrating its versatility across different therapeutic areas.

Anticancer Agents: Potent Kinase Inhibitors

A significant number of pyrazine-2-carbonitrile derivatives have been developed as potent and selective kinase inhibitors.[5] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[5] The nitrogen atoms of the pyrazine ring often act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a key interaction for many ATP-competitive inhibitors.[1]

Prexasertib (LY2606368) and SRA737 are notable examples of pyrazine-2-carbonitrile-containing compounds that function as checkpoint kinase 1 (CHK1) inhibitors.[5] CHK1 is a crucial component of the DNA damage response (DDR) pathway, a network of signaling pathways that cells use to detect and respond to DNA damage.[4][6] In many cancer cells, particularly those with p53 mutations, the DDR pathway is heavily reliant on CHK1 for survival.[6] By inhibiting CHK1, these drugs can potentiate the effects of DNA-damaging chemotherapies, leading to mitotic catastrophe and cell death in cancer cells.[6]

Caption: Simplified signaling pathway of CHK1 in the DNA damage response.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors:

The development of potent and selective kinase inhibitors is a testament to the power of iterative medicinal chemistry efforts. For pyrazine-based inhibitors, SAR studies have revealed several key principles:

-

The 2-cyano group: This group is often crucial for activity, acting as a strong hydrogen bond acceptor.

-

Substitution at the 3- and 6-positions: These positions are frequently modified to enhance potency and selectivity. For example, an amino group at the 3-position can serve as a hydrogen bond donor, while aryl or heteroaryl groups at the 6-position can occupy hydrophobic pockets in the kinase active site.

-

Bioisosteric replacement: The pyrazine ring itself can act as a bioisostere for other aromatic systems like pyridine or benzene, offering opportunities to modulate physicochemical properties and intellectual property.[1]

Table 1: Representative Pyrazine-2-carbonitrile-based Kinase Inhibitors

| Compound | Target Kinase(s) | IC₅₀ (nM) | Clinical Development Stage |

| Prexasertib (LY2606368) | CHK1, CHK2 | 1 (CHK1), 8 (CHK2)[5] | Phase II (terminated) |

| SRA737 | CHK1 | 1.4[5] | Phase I/II |

| Gilteritinib (Xospata®) | FLT3, AXL | - | Approved for AML |

Antiviral Agents: Inhibiting Viral Replication

The pyrazine-2-carbonitrile scaffold is also a key component of the broad-spectrum antiviral drug Favipiravir (T-705) .[7] Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[7][8] This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[7] The incorporation of favipiravir-RTP into the growing viral RNA chain can lead to lethal mutagenesis or chain termination, ultimately halting viral replication.[9][10]

The synthesis of Favipiravir often involves a 3,6-dichloropyrazine-2-carbonitrile intermediate, highlighting the importance of this functionalized scaffold in accessing complex drug molecules.[2]

Caption: Metabolic activation and mechanism of action of Favipiravir.

Conclusion and Future Perspectives

The pyrazine-2-carbonitrile scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile and privileged core for the development of innovative therapeutics. Its synthetic accessibility, coupled with its favorable electronic and structural properties, has enabled the creation of potent and selective modulators of key biological targets. From the intricate inhibition of kinases in cancer to the disruption of viral replication, the impact of this scaffold is both broad and profound.

Future research will undoubtedly continue to leverage the unique attributes of the pyrazine-2-carbonitrile core. The exploration of novel substitution patterns, the development of more efficient and sustainable synthetic methodologies, and the application of this scaffold to new and challenging biological targets will ensure its continued prominence in the ongoing quest for new medicines. The principles of rational drug design, guided by a deep understanding of structure-activity relationships and target biology, will continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- BenchChem. (2025).

- Engle, K. M., & Yu, J. Q. (2012). Targeting C–H bonds for new reactions. The Journal of organic chemistry, 77(17), 7185-7203.

- Garrett, M. D., & Collins, I. (2011). Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics. Cancer cell, 19(4), 435-437.

- Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 93(7), 449-463.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.

- Shannon, A., Selisko, B., Le, N. T., Huchting, J., Touret, F., Piorkowski, G., ... & Canard, B. (2020).

- Sangawa, T., Komeno, T., & Furuta, Y. (2013). A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. Journal of Infection and Chemotherapy, 19(5), 777-783.

- Sørensen, M. D., & Pombo, A. (2020). Cdk Inhibition in Human Cells Compromises Chk1 Function and Activates a DNA Damage Response. Molecular Cancer Research, 18(10), 1467-1478.

- Baran, P. S. (2021). Computational analysis reveals the mechanism of favipiravir against influenza A virus.

- Dai, Y., & Grant, S. (2008). DNA Damage Detection and Repair Pathways—Recent Advances with Inhibitors of Checkpoint Kinases in Cancer Therapy. Clinical Cancer Research, 14(13), 3985-3990.

- Goldhill, D. H., te Velthuis, A. J., Fletcher, R. A., Langat, P., Zambon, M., Lackenby, A., & Barclay, W. S. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613-11618.

- Al-Ostoot, F. H., & Al-Wabli, R. I. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.

- Ali, I., Wani, W. A., & Saleem, K. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049.

- PharmaBlock. (n.d.). Pyrazines in Drug Discovery.

- Gherraf, N., Bouklah, M., El-Guesmi, N., Obot, I. B., & Elmsellem, H. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895.

- El-Sharkawy, M. A. (2015).

- Frett, B., McConnell, N., Wang, Y., Xu, Z., Ambrose, A., & Li, H. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5(10), 1507-1514.

- de la Peña, F., & Durante-Rodríguez, G. (2024). Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. Microbial Cell Factories, 23(1), 1-16.

- Sperry, J. B. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1039.

- Al-Otaibi, J. S., Al-Zahrani, A. A., & El-Emam, A. A. (2022). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Molecules, 27(23), 8278.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oatext.com [oatext.com]

AS.sr.App.Sci.10-23Spectroscopic Data for the Characterization of 5-(Chloromethyl)pyrazine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine ring substituted with a chloromethyl and a nitrile group. Pyrazine derivatives are significant scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in various biological interactions.[1][2][3] The precise structural confirmation of such molecules is paramount for ensuring the reliability of research data and the safety and efficacy of potential therapeutic agents. This technical guide provides an in-depth overview of the spectroscopic data essential for the unambiguous characterization of this compound (C₆H₄ClN₃, Molecular Weight: 153.57 g/mol ).[4] We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the causality behind the expected spectral features.

Molecular Structure

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The atoms in this compound are numbered to facilitate the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The pyrazine ring is an electron-deficient system, which causes the protons attached to it to resonate at a lower field (higher ppm values).[1]

Predicted ¹H NMR Spectrum

Based on the structure, we anticipate three distinct signals in the ¹H NMR spectrum:

-

Two signals for the aromatic protons on the pyrazine ring.

-

One signal for the two protons of the chloromethyl group.

The electron-withdrawing nature of the nitrile group and the pyrazine nitrogens will deshield the aromatic protons, shifting them downfield. The electronegative chlorine atom will similarly deshield the methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 1 | ~8.9 - 9.1 | Singlet (s) | 1H | H-3 |

| 2 | ~8.8 - 9.0 | Singlet (s) | 1H | H-6 |

| 3 | ~4.8 - 5.0 | Singlet (s) | 2H | -CH₂Cl |

Note: Predicted values are based on typical shifts for substituted pyrazines and the influence of adjacent functional groups.[5]

Interpretation

The protons at positions H-3 and H-6 are chemically non-equivalent and are expected to appear as sharp singlets due to the absence of adjacent protons for coupling. The singlet for the chloromethyl group (-CH₂Cl) is also expected, integrating to two protons. The exact chemical shifts can be influenced by the solvent used for analysis.

Caption: Correlation of proton environments to predicted ¹H NMR signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule. Due to the molecule's asymmetry, all six carbon atoms are expected to be chemically distinct, resulting in six unique signals in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum